3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound. It features a thiazolo[3,2-a]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of the trifluorophenyl group adds significant electron-withdrawing properties, which can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres, are often required to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring .
Scientific Research Applications
3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. The thiazolo[3,2-a]pyrimidine core can interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide: This compound shares a similar core structure but differs in the presence of the tetrazine ring.
5-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile: This compound has a similar thiazolo[3,2-a]pyrimidine core but includes different substituents.
Uniqueness
The presence of the trifluorophenyl group in 3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide distinguishes it from other similar compounds. This group imparts unique electronic properties, enhancing the compound’s reactivity and potential biological activity .
Properties
Molecular Formula |
C14H8F3N3O2S |
---|---|
Molecular Weight |
339.29 g/mol |
IUPAC Name |
3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H8F3N3O2S/c1-6-5-23-14-18-4-8(13(22)20(6)14)12(21)19-7-2-9(15)11(17)10(16)3-7/h2-5H,1H3,(H,19,21) |
InChI Key |
USHVOGYHXXRFEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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